molecular formula C13H16N2S B2999511 4-Tert-butyl-2-phenyl-1,3-thiazol-5-amine CAS No. 1247165-74-7

4-Tert-butyl-2-phenyl-1,3-thiazol-5-amine

Cat. No.: B2999511
CAS No.: 1247165-74-7
M. Wt: 232.35
InChI Key: GJRDHAMPONGEHL-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-phenyl-1,3-thiazol-5-amine is an organic compound with the molecular formula C13H16N2S. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of 4-Tert-butyl-2-phenyl-1,3-thiazol-5-amine is the Serine/threonine-protein kinase Chk1 . This kinase plays a crucial role in checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .

Mode of Action

This could lead to changes in cell cycle progression and DNA repair mechanisms .

Biochemical Pathways

The biochemical pathways affected by this compound are related to cell cycle regulation and DNA repair, given the role of its primary target, Chk1 . .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could impact the compound’s bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its influence on cell cycle progression and DNA repair, due to its interaction with Chk1 . This could potentially lead to the inhibition of cell proliferation, particularly in cells with DNA damage or unreplicated DNA .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility properties suggest that it may be more effective in certain biological environments (e.g., alcohol or ether) compared to others (e.g., water or organic solvents) . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and activity.

Preparation Methods

Chemical Reactions Analysis

4-Tert-butyl-2-phenyl-1,3-thiazol-5-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

4-tert-butyl-2-phenyl-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-13(2,3)10-11(14)16-12(15-10)9-7-5-4-6-8-9/h4-8H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRDHAMPONGEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(SC(=N1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247165-74-7
Record name 4-tert-butyl-2-phenyl-1,3-thiazol-5-amine
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